Cas no 2137668-41-6 (8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)
8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2137668-41-6
- 8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- EN300-1129169
-
- Inchi: 1S/C14H18O3/c1-3-5-12-11(14(15)16)8-10-7-4-6-9(2)13(10)17-12/h4,6-7,11-12H,3,5,8H2,1-2H3,(H,15,16)
- InChI Key: FSTQWBUVPBOXDI-UHFFFAOYSA-N
- SMILES: O1C2C(C)=CC=CC=2CC(C(=O)O)C1CCC
Computed Properties
- Exact Mass: 234.125594432g/mol
- Monoisotopic Mass: 234.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 46.5Ų
8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1129169-0.05g |
8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137668-41-6 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
| Enamine | EN300-1129169-0.1g |
8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137668-41-6 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
| Enamine | EN300-1129169-0.25g |
8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137668-41-6 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
| Enamine | EN300-1129169-0.5g |
8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137668-41-6 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
| Enamine | EN300-1129169-1.0g |
8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137668-41-6 | 1g |
$842.0 | 2023-06-09 | ||
| Enamine | EN300-1129169-2.5g |
8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137668-41-6 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
| Enamine | EN300-1129169-5.0g |
8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137668-41-6 | 5g |
$2443.0 | 2023-06-09 | ||
| Enamine | EN300-1129169-10.0g |
8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137668-41-6 | 10g |
$3622.0 | 2023-06-09 | ||
| Enamine | EN300-1129169-1g |
8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137668-41-6 | 95% | 1g |
$842.0 | 2023-10-26 | |
| Enamine | EN300-1129169-5g |
8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
2137668-41-6 | 95% | 5g |
$2443.0 | 2023-10-26 |
8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Introduction to 8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS No. 2137668-41-6)
8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, identified by its CAS number 2137668-41-6, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to the benzopyran class, a heterocyclic structure that is widely recognized for its biological activity and potential therapeutic applications. The presence of both methyl and propyl substituents in its molecular framework contributes to its unique chemical properties, making it a subject of interest for further investigation.
The benzopyran scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a range of pharmacological activities. Specifically, 8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has been studied for its potential role in modulating various biological pathways. Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding interactions of this compound with biological targets, providing insights into its mechanism of action.
In the context of modern drug development, the synthesis and characterization of such complex molecules are essential steps toward identifying novel therapeutic agents. The carboxylic acid functional group in 8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid offers multiple possibilities for further derivatization, enabling the creation of analogs with enhanced pharmacological profiles. This flexibility has made it a valuable intermediate in the synthesis of more sophisticated drug candidates.
One of the most promising areas of research involving 8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is its potential as an anti-inflammatory agent. Inflammatory processes are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. Preliminary studies have suggested that compounds within the benzopyran class can interact with key inflammatory pathways, such as COX and LOX enzymes, which are involved in prostaglandin synthesis. The structural features of 8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid may contribute to its ability to modulate these pathways effectively.
Furthermore, the compound has shown promise in preclinical models as a potential neuroprotective agent. Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by oxidative stress and inflammation within the brain. The benzopyran scaffold is known to possess antioxidant properties, which could be exploited to mitigate neuronal damage. Research is ongoing to explore how 8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid interacts with neuronal receptors and signaling cascades that are dysregulated in these conditions.
The synthetic route to 8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps include cyclization reactions that form the benzopyran core, followed by functional group modifications to introduce the methyl and propyl substituents. Advances in green chemistry have also influenced the synthesis of this compound, with efforts focused on optimizing reaction conditions to minimize waste and improve atom economy.
From a pharmacokinetic perspective, understanding how 8-methyl-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is metabolized and excreted is crucial for its development into a viable drug candidate. Metabolomic studies have begun to unravel the pathways involved in its biotransformation, providing valuable data for designing next-generation analogs with improved pharmacokinetic profiles. These studies also help identify potential side effects or toxicities associated with long-term use.
The role of computational biology in studying 8-methyl-2-propyl - 3 , 4 - dihydro - 2 H - 1 - benzopyran - 3 - carboxylic acid cannot be overstated. High-throughput virtual screening has enabled researchers to rapidly assess thousands of compounds for their binding affinity to target proteins. This approach has been particularly useful in identifying lead compounds that can be further optimized through structure-based drug design. The integration of experimental data with computational predictions has accelerated the discovery process significantly.
In conclusion, 8 - methyl - 2 - propyl - 3 , 4 - dihydro - 2 H - 1 - benzopyran - 3 - carboxylic acid (CAS No . 2137668 - 41 - 6) represents a promising candidate for further pharmaceutical development . Its unique structural features , coupled with preliminary evidence of biological activity , make it an attractive molecule for medicinal chemists . As research continues , it is likely that new insights into its mechanisms of action and therapeutic potential will emerge , paving the way for innovative treatments in various disease areas .
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